molecular formula C16H12ClNO2 B5996252 2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol

2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol

Cat. No.: B5996252
M. Wt: 285.72 g/mol
InChI Key: BYULYJLQZKELKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a chlorophenyl group and a methylphenol group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and methylphenol groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-10-2-7-13(15(19)8-10)16-9-14(18-20-16)11-3-5-12(17)6-4-11/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYULYJLQZKELKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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